S-3-Hydroxyisobutyric acid sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

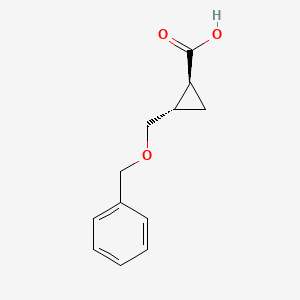

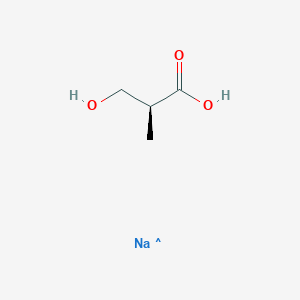

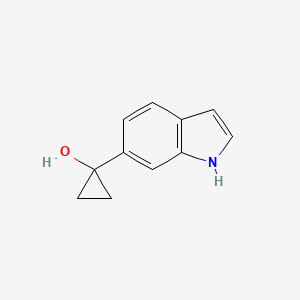

S-3-Hydroxyisobutyric acid sodium salt, also known as (S)-β-Hydroxy-isobutyric acid sodium salt, (S)-3-Hydroxy-2-methylpropionic acid sodium salt, or S-HIBA , is an organic acid and an intermediate in L-valine metabolism . It plays a crucial role in diagnosing very rare inherited metabolic diseases like 3-hydroxyisobutyric aciduria and methylmalonic semialdehyde .

Synthesis Analysis

S-3-Hydroxyisobutyric acid sodium salt is an intermediate formed in the valine catabolism . It reacts with enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . It has been found to have increased concentrations in MS patient metabolic profiles .Molecular Structure Analysis

The molecular formula of S-3-Hydroxyisobutyric acid sodium salt is C4H7NaO3 . Its molecular weight is 126.09 . The SMILES string representation of its structure is OCC@HC([O-])=O.[Na+] .Chemical Reactions Analysis

S-3-Hydroxyisobutyric acid sodium salt is a reactant of enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) .科学的研究の応用

Enzyme Studies

S-3-Hydroxyisobutyric acid sodium salt, also known as S-HIBA, can be used to study the distribution, characterization, and kinetics of enzymes involved in branched-chain amino acid metabolism . These enzymes include 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) .

Stereospecific Studies

S-HIBA may be used in stereospecific studies . This means it can be used in research that investigates the effects of the spatial arrangement of atoms in a molecule on its biological activity.

Metabolite in Amino Acid Degradation

S-HIBA is a specific intermediary metabolite in the degradation of the branched-chain amino acid (BCAA) valine . It is a reactant of enzymes such as 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31), 3-hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35), and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) .

Biological Marker in Diabetes

Concentrations of S-HIBA show a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes . This increase reflects the progression of systemic insulin resistance .

Indicator of Metabolic Diseases

The enantiomeric ratio of S-HIBA can be used in the diagnosis of metabolic diseases, such as 3-hydroxyisobutyric aciduria .

Research in Obesity and Type 2 Diabetes

Chronic changes in BCAA metabolism and elevations of S-HIBA may reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .

作用機序

Target of Action

S-3-Hydroxyisobutyric acid sodium salt primarily targets enzymes involved in branched-chain amino acid metabolism . These enzymes include 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) , 3-hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35) , and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) . These enzymes play a crucial role in the degradation of valine, leucine, and isoleucine .

Mode of Action

The compound acts as a reactant for the aforementioned enzymes . It participates in the enzymatic reactions, contributing to the degradation of branched-chain amino acids .

Biochemical Pathways

S-3-Hydroxyisobutyric acid sodium salt is an intermediate in the metabolism of the branched-chain amino acid valine . It is involved in the degradation pathways of valine, leucine, and isoleucine . The compound’s action on these pathways can lead to changes in energy metabolism, particularly in conditions like obesity and type 2 diabetes .

Result of Action

The action of S-3-Hydroxyisobutyric acid sodium salt can lead to changes in the concentrations of branched-chain amino acids and their metabolites . This can have significant effects at the molecular and cellular levels, particularly in relation to energy metabolism . For example, in conditions like obesity and type 2 diabetes, altered concentrations of this compound may reflect a chronic perturbation in energy metabolism .

Action Environment

The action of S-3-Hydroxyisobutyric acid sodium salt can be influenced by various environmental factors. For instance, diet can impact the levels of branched-chain amino acids and their metabolites, potentially affecting the action of this compound . Additionally, factors such as the individual’s metabolic state and the presence of certain diseases (like diabetes) can also influence the compound’s action, efficacy, and stability .

将来の方向性

S-3-Hydroxyisobutyric acid sodium salt may be used to study the distribution, characterization, and kinetics of enzymes involved in branched-chain amino acid metabolism . It has been shown to inhibit key enzymes of energy metabolism . Concentrations of 3-hydroxyisobutyrate, a specific intermediary metabolite in the degradation of the branched-chain amino acid valine, show a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes . This could reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .

特性

InChI |

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m0./s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPADQLSLFQCSE-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-3-Hydroxyisobutyric acid sodium salt | |

CAS RN |

1893416-17-5 |

Source

|

| Record name | Propanoic acid, 3-hydroxy-2-methyl-, sodium salt (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1893416-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)